molecular formula C6H4ClO2P B013831 o-Phenylene phosphorochloridite CAS No. 1641-40-3

o-Phenylene phosphorochloridite

Cat. No. B013831
CAS RN: 1641-40-3
M. Wt: 174.52 g/mol
InChI Key: YUJYEGDMJZHLMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of o-Phenylene phosphorochloridite and related compounds involves specialized strategies designed to incorporate phosphorus groups into the o-phenylene framework. One approach involves the reaction of P,P,P',P'-tetrakis(dimethylamino)-o-phenylenediphosphane with halogen sources, leading to the formation of o-phenylene-bis(dihalophosphane) derivatives. This method allows for further functionalization to obtain phosphorochloridite compounds (Woerz, Quien, & Latscha, 1984).

Molecular Structure Analysis

o-Phenylene phosphorochloridite and its oligomers exhibit interesting conformational behaviors due to the steric twisting along their backbones. This twisting results in limited conjugation but allows for the adoption of well-defined helical secondary structures, both in the solid state and in solution. Computational chemistry and NMR spectroscopy have revealed that unsubstituted o-phenylene oligomers adopt compact helical conformations in solution (Mathew & Hartley, 2011).

Chemical Reactions and Properties

The reactivity of o-Phenylene phosphorochloridite involves interactions with various nucleophiles, leading to a range of derivatives with potential applications in organic synthesis and material science. Its phosphorochloridite group can participate in phosphorylation reactions, offering pathways to synthesize phosphorus-containing compounds. These reactions are critical for developing new materials and molecules with desired properties (Khwaja & Reese, 1971).

Safety And Hazards

O-Phenylene phosphorochloridite is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing, eye protection, and face protection when handling it . In case of contact, immediate medical attention is required .

Future Directions

O-Phenylene phosphorochloridite has potential applications in the synthesis of various chemical compounds. For instance, it has been used as a reactant for the preparation of uridine diphosphate-glucose derivatives, which are potential chain terminators of β-glucan biosynthesis with antifungal activity .

properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJYEGDMJZHLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061843
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Molecular Weight

174.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenylene phosphorochloridite

CAS RN

1641-40-3
Record name 2-Chloro-1,3,2-benzodioxaphosphole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name o-phenylene phosphorochloridite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
RPK Babu, SS Krishnamurthy… - Heteroatom …, 1991 - Wiley Online Library
… report the synthesis and spectroscopic characterization of the new diphoshazanes, Pr'N(PPh2)(P02C6H4) (1) and Pr'N{P(02C6H4)}2 (3), derived from o-phenylene phosphorochloridite. …
PC Crofts, JHH Markes, HN Rydon - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… o-Phenylene phosphorochloridite (I) was at first prepared in … o-Phenylene phosphorochloridite with di-n-butyl phosphite … phosphite and o-phenylene phosphorochloridite by Arbusov and …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
K Saito, A Yoshino, T Yoshida… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… Structure and Orientation of o-Phenylene Phosphorochloridite and o-Phenylene Phosphorochloridate Dissolved in a Nematic Phase … o-Phenylene phosphorochloridite …
Number of citations: 3 www.journal.csj.jp
NA Polezhaeva, IV Kalinina, YM Volodina… - Russian journal of …, 2004 - Springer
… acid with o-phenylene phosphorochloridite was expected to … that the reaction of o-phenylene phosphorochloridite with … in the reaction with o-phenylene phosphorochloridite, we focused …
JP Dickie, ME Loomans, TM Farley… - Journal of Medicinal …, 1963 - ACS Publications
… of substituted amides of 3-formamidosalicylic acid was prepared by condensing 3-nitrosalicylic acid with suitable primary amines in the presence of o-phenylene phosphorochloridite, …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
MB Gazizov, OD Khairullina, SN Ibragimov… - Russian Journal of …, 2007 - Springer
… Ib is more active than its chloro analogs Ia and Ic; acetyl chloride and phosphorus trichloride are found more reactive than benzoyl chloride and o-phenylene phosphorochloridite, …
EJ Corey, JE Anderson - The Journal of Organic Chemistry, 1967 - ACS Publications
… We have found that all of these problems can be avoided by employing the cyclic analog of la, o-phenylene phosphorochloridite (Ilia), a stable reagent which is easily prepared from …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
AE Arbuzov, FG Valitova - Bulletin of the Academy of Sciences of the …, 1956 - Springer
… the whole of the sodium had reacted, dry nitrogen was passed ' the mechanical stirrer was brought into operation, and an ethereal solution of 32 g of o-phenylene phosphorochloridite …
A Armstrong - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Method: reaction of Catechol with Phosphorus(III) Chloride gives o‐phenylene phosphorochloridite, which upon hydrolysis affords bis(o‐phenylene) pyrophosphite 1 . …
RM Hart, MA Whitehead - Journal of the Chemical Society A: Inorganic …, 1971 - pubs.rsc.org
… the ethylene and o-phenylene phosphorochloridite frequencies are 19.858 and 204392 MHz… The 1 MHz increase to the value for o-phenylene phosphorochloridite reflects the increased …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk

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